N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone
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Overview
Description
N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing nitrogen and oxygen atoms, with a benzyl group and a butanoyl group attached to the ring. It is known for its diverse applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone typically involves the cyclization of N-substituted glycidylcarbamates under the conditions of triazabicyclodecene catalysis . The presence of electron-donating groups in the aromatic substituent of glycidylcarbamate enhances the yield of the product . Another method involves the treatment of 4-benzyl-substituted N-(3-hydroxy-1-oxoprop-1-yl)thiazolidinethiones with trimethylsilyl azide, leading to the formation of the oxazolidinone ring via the modified Curtius rearrangement .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolidinone products.
Substitution: The benzyl and butanoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include various substituted oxazolidinone derivatives, which can be further utilized in organic synthesis and medicinal chemistry.
Scientific Research Applications
N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone involves its interaction with specific molecular targets and pathways. In the context of its antimicrobial activity, the compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex . This action disrupts the translation process, leading to bacterial cell death.
Comparison with Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced potency and reduced resistance potential.
Contezolid: A newer oxazolidinone with improved pharmacokinetic properties.
Uniqueness: N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone is unique due to its specific structural features, including the benzyl and butanoyl groups, which contribute to its distinct chemical and biological properties. Its versatility in synthetic applications and potential therapeutic uses make it a valuable compound in various fields of research.
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-benzyl-3-butanoyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H17NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3 |
InChI Key |
HEJIYTVOUUVHRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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